3-[2-(Morpholin-4-yl)phenyl]propanoic acid

GPCR pharmacology Hydroxycarboxylic acid receptor 2 Metabolic disease research

Uniquely ortho-substituted morpholinophenyl propanoic acid delivering validated HCA2/GPR109A agonist activity (mouse pIC₅₀ 6.47, human 6.39) critical for dyslipidemia & neuroinflammation research. Unlike para-analogs, its steric constraints and hydrogen-bonding geometry enable precise SAR studies. Backed by in silico ADMET parameters (logP 1.87, solubility 2.639 mg/mL, fup 70%) for computational triage. Dual orthogonal functionalities—carboxylic acid for amide/ester libraries, morpholine amine for alkylation—streamline hit-to-lead expansion.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 933736-96-0
Cat. No. B1372601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Morpholin-4-yl)phenyl]propanoic acid
CAS933736-96-0
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=CC=C2CCC(=O)O
InChIInChI=1S/C13H17NO3/c15-13(16)6-5-11-3-1-2-4-12(11)14-7-9-17-10-8-14/h1-4H,5-10H2,(H,15,16)
InChIKeyHGJPWNIWHQPMPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[2-(Morpholin-4-yl)phenyl]propanoic Acid (CAS 933736-96-0): Structural Profile and Procurement Identification


3-[2-(Morpholin-4-yl)phenyl]propanoic acid (CAS 933736-96-0; synonym: 2-(4-Morpholinyl)benzenepropanoic acid) is a small-molecule synthetic organic compound with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol . The compound features a propanoic acid chain linked to a phenyl ring bearing an ortho-substituted morpholine moiety, a structural arrangement that distinguishes it from regioisomeric analogs . It is commercially available from multiple reputable vendors including Bidepharm, CymitQuimica, Macklin, and Fujifilm Wako with standard purities of 95% or higher .

Why 3-[2-(Morpholin-4-yl)phenyl]propanoic Acid Cannot Be Replaced by Regioisomers or Close Analogs


Compounds within the morpholinophenyl propanoic acid class are not functionally interchangeable. Regioisomers with para-substitution (e.g., 2-[4-(morpholin-4-yl)phenyl]propanoic acid, CAS 26586-58-3) or altered carbon chain connectivity (e.g., 2-[2-(morpholin-4-yl)phenyl]propanoic acid, CAS 1505383-41-4) exhibit distinct physicochemical profiles and divergent biological target engagement [1]. The ortho-substitution pattern of the target compound introduces unique steric constraints and hydrogen-bonding geometry that directly impact receptor binding and ADMET properties . Additionally, generic substitutions lacking documented HCA2 receptor activity data or with unverified purity specifications risk introducing confounding variables in reproducible research workflows . The quantitative evidence below substantiates why 3-[2-(morpholin-4-yl)phenyl]propanoic acid merits specific selection.

Quantitative Differentiation Evidence: 3-[2-(Morpholin-4-yl)phenyl]propanoic Acid vs. Analogs


HCA2 Receptor Agonist Activity: Comparative pIC₅₀ Values Across Species

3-[2-(Morpholin-4-yl)phenyl]propanoic acid demonstrates measurable agonist activity at the hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A or NIACR1) with documented pIC₅₀ values derived from ChEMBL database entries [1]. The compound exhibits pIC₅₀ values of 6.47 for mouse HCA2 and 6.39 for human HCA2 [2]. In contrast, the para-substituted regioisomer 2-[4-(morpholin-4-yl)phenyl]propanoic acid lacks publicly available HCA2 activity data, while alternative HCA2-targeting morpholine derivatives (e.g., 2-[3-(morpholine-4-carbonyl)phenyl]propanoic acid) show activity profiles linked to distinct enzymatic targets such as 5-lipoxygenase rather than direct HCA2 agonism [3].

GPCR pharmacology Hydroxycarboxylic acid receptor 2 Metabolic disease research

Ortho-Substitution Pattern vs. Para-Substituted Regioisomer: Structural Differentiation

3-[2-(Morpholin-4-yl)phenyl]propanoic acid bears the morpholine ring at the ortho position (C2) of the phenyl ring relative to the propanoic acid attachment . The para-substituted analog, 2-[4-(morpholin-4-yl)phenyl]propanoic acid (CAS 26586-58-3), exhibits fundamentally different geometric constraints: the ortho-substitution introduces intramolecular steric hindrance between the morpholine oxygen and the carboxylic acid moiety that alters torsional flexibility and hydrogen-bonding potential . This structural divergence is quantified in distinct InChIKey identifiers (HGJPWNIWHQPMPY-UHFFFAOYSA-N for target compound vs. CXXWXJPZIAMXET-UHFFFAOYSA-N for para-isomer) and SMILES strings reflecting different connectivity .

Medicinal chemistry Regioisomer SAR Scaffold optimization

Predicted ADMET Properties: Lipophilicity and Permeability Benchmarks

Computational ADMET predictions for 3-[2-(morpholin-4-yl)phenyl]propanoic acid provide quantifiable benchmarks for lead optimization workflows. ADMET Predictor™ estimates include logP 1.87, aqueous solubility 2.639 mg/mL at pH 10.66, effective permeability (Peff) 1.219 cm/s, pKa 9.438, and plasma unbound fraction (fup) 70% [1]. These values distinguish the compound from structurally related morpholine derivatives such as 2-[3-(morpholine-4-carbonyl)phenyl]propanoic acid, which exhibits 5-lipoxygenase inhibitory activity rather than the predicted permeability profile of the target compound [2]. No equivalent comprehensive ADMET prediction dataset is publicly available for the para-substituted regioisomer.

Drug-likeness assessment ADMET prediction Lead optimization

Chemical Stability and Reaction Versatility: Carboxylic Acid and Morpholine Dual Functionality

3-[2-(Morpholin-4-yl)phenyl]propanoic acid contains two orthogonal reactive handles: a carboxylic acid group capable of amide/ester formation and salt generation, and a morpholine secondary amine amenable to alkylation, ethylene oxide reaction, or Willgerodt reaction chemistry [1]. This dual functionality enables parallel derivatization strategies not possible with simple phenylpropanoic acids lacking the morpholine moiety. The compound can be oxidized to ketones or carboxylic acids using KMnO₄/CrO₃, reduced to alcohols or amines using LiAlH₄/NaBH₄, or undergo electrophilic aromatic substitution (nitration, halogenation) on the phenyl ring . In contrast, the para-substituted analog offers only one reactive nitrogen site, limiting orthogonal functionalization options .

Synthetic building block Derivatization chemistry Parallel synthesis

Recommended Research and Procurement Scenarios for 3-[2-(Morpholin-4-yl)phenyl]propanoic Acid


HCA2 Receptor Pharmacology and Metabolic Disease Target Validation

Researchers investigating hydroxycarboxylic acid receptor 2 (HCA2/GPR109A) as a therapeutic target for dyslipidemia, neuroinflammation, or metabolic disorders should prioritize this compound. The documented pIC₅₀ values of 6.47 (mouse) and 6.39 (human) provide a baseline agonist activity profile for SAR expansion [1]. Unlike para-substituted regioisomers lacking HCA2 characterization, this compound offers a defined starting point for medicinal chemistry optimization campaigns aimed at improving potency or reducing flushing side effects associated with niacin-based HCA2 agonists .

Regioisomer-Controlled SAR Studies in Morpholine-Containing Drug Discovery

Medicinal chemists exploring the impact of morpholine substitution geometry on target engagement should select the ortho-substituted compound. The ortho-substitution pattern imposes distinct steric and electronic effects relative to para- or meta-analogs, as evidenced by the divergent InChIKey and SMILES connectivity [1] . This compound serves as the ortho-reference in systematic regioisomer profiling studies, enabling rigorous control of substitution position as an independent variable.

In Silico ADMET Screening and Computational Lead Prioritization

Computational chemists and drug discovery teams employing ADMET Predictor™ or similar platforms benefit from the validated in silico parameters (logP 1.87, solubility 2.639 mg/mL, Peff 1.219 cm/s, pKa 9.438, fup 70%) available for this compound [1]. These data support early-stage pharmacokinetic triage when comparing multiple hit series. The absence of equivalent ADMET predictions for para-substituted regioisomers gives this compound a decisive advantage in computational prioritization workflows .

Parallel Library Synthesis Using Orthogonal Functional Handles

Synthetic and medicinal chemistry laboratories conducting high-throughput analog generation should procure this compound as a dual-functional scaffold. The carboxylic acid moiety enables amide/ester library construction, while the morpholine secondary amine supports independent alkylation, salt formation, or oxidation pathways [1] . This orthogonal reactivity reduces the number of synthetic steps required to access diverse chemotypes, offering operational efficiency relative to monofunctional phenylpropanoic acid building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[2-(Morpholin-4-yl)phenyl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.